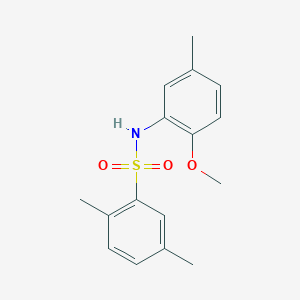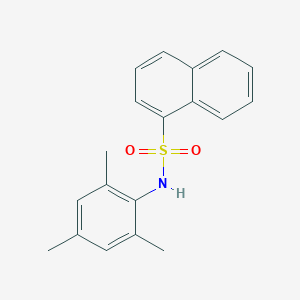![molecular formula C24H15NO4 B281096 Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound belongs to the family of isoquinoline alkaloids and is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. It also induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate exhibits various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also shows antibacterial activity against various gram-positive and gram-negative bacteria. In addition, the compound induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate in lab experiments is its diverse biological activities. The compound exhibits anticancer, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. The compound can be further modified to improve its solubility and bioavailability, which can enhance its efficacy. Another direction is to explore its mechanism of action in more detail, which can provide insights into its biological activities and identify new targets for drug development. Finally, the compound can be tested in animal models to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate involves the reaction of 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylic acid with allyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 80°C for 24 hours, followed by purification using column chromatography. The yield of the product is around 70%.
Applications De Recherche Scientifique
Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer. The compound induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
In addition to its anticancer activity, Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate also exhibits anti-inflammatory and antimicrobial properties. The compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also shows antibacterial activity against various gram-positive and gram-negative bacteria.
Propriétés
Formule moléculaire |
C24H15NO4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
prop-2-enyl 3,10-dioxo-1-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,12,14,16,18,20-nonaene-12-carboxylate |
InChI |
InChI=1S/C24H15NO4/c1-2-11-29-24(28)19-18-12-14-7-3-4-8-15(14)13-25(18)21-20(19)22(26)16-9-5-6-10-17(16)23(21)27/h2-10,12-13H,1,11H2 |
Clé InChI |
YQXHCUSIKMJHBK-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C=CCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281014.png)
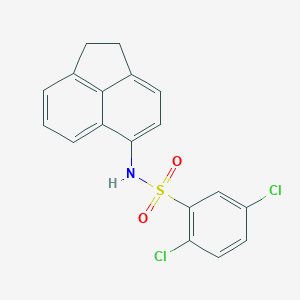
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine](/img/structure/B281017.png)
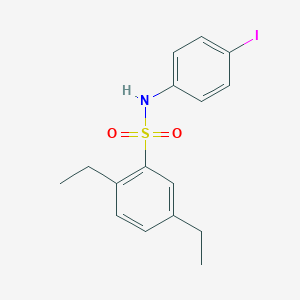
![N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281028.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281029.png)
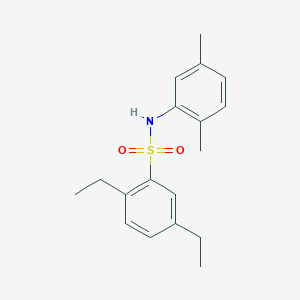
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]glycine](/img/structure/B281031.png)
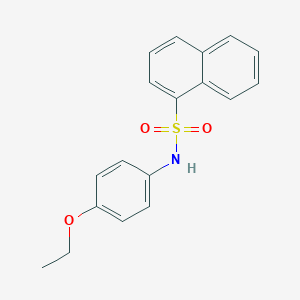
![Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281035.png)
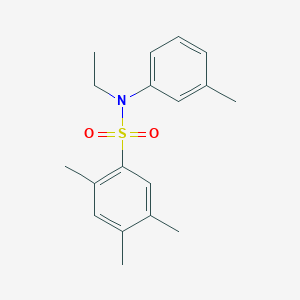
![Methyl 2-[(1-naphthylsulfonyl)amino]benzoate](/img/structure/B281037.png)
